molecular formula C8H14O2 B8644170 1-Acetyloxy-3-ethylcyclobutane

1-Acetyloxy-3-ethylcyclobutane

Cat. No.: B8644170
M. Wt: 142.20 g/mol
InChI Key: NZRQLPDZLUFBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyloxy-3-ethylcyclobutane, also systematically named as 3-ethylcyclobutyl acetate, is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . Its structure is defined by the InChI key NZRQLPDZLUFBFN-UHFFFAOYSA-N and the SMILES notation CCC1CC(C1)OC(=O)C . As a cyclobutane derivative, this ester compound is part of a class of structurally interesting molecules featuring a four-membered ring. The specific spatial arrangement conferred by the cyclobutane ring and the ester functional group makes this compound a valuable intermediate in organic synthesis and materials science research. It is particularly useful for investigations into ring-strain chemistry, polymerization studies, and the development of novel monomers. Researchers also utilize this compound in the synthesis of more complex molecular architectures and as a building block in pharmaceutical development. This product is provided as a high-purity substance for laboratory research applications. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3-ethylcyclobutyl) acetate

InChI

InChI=1S/C8H14O2/c1-3-7-4-8(5-7)10-6(2)9/h7-8H,3-5H2,1-2H3

InChI Key

NZRQLPDZLUFBFN-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 Acetyloxy 3 Ethylcyclobutane and Analogous Structures

Direct Synthesis Approaches to 1-Acetyloxy-3-ethylcyclobutane

Direct approaches leverage a readily available cyclobutane (B1203170) core and introduce the desired acetyloxy group through various transformations.

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the use of peroxyacids. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the necessary precursor would be 1-(3-ethylcyclobutyl)ethan-1-one. The reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The mechanism begins with the protonation of the ketone's carbonyl oxygen by the peroxyacid, such as meta-Chloroperbenzoic Acid (m-CPBA), making the carbonyl carbon more electrophilic. wikipedia.orgnrochemistry.com The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.com The rate-determining step involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide bond, displacing a carboxylate anion and forming the ester. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com In the case of 1-(3-ethylcyclobutyl)ethan-1-one, the secondary cyclobutyl group has a higher migratory aptitude than the methyl group, leading to the desired product, this compound (also known as 3-ethylcyclobutyl acetate). organic-chemistry.orgadichemistry.com

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating Group Aptitude
Tertiary alkyl Highest
Cyclohexyl High
Secondary alkyl High
Phenyl Medium
Primary alkyl Low
Methyl Lowest

This table illustrates the general trend for which substituent is most likely to migrate during the rearrangement.

A more direct and classical approach to synthesizing this compound is the esterification of its corresponding alcohol precursor, 3-ethylcyclobutanol. Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative. youtube.com

This transformation is typically carried out by reacting 3-ethylcyclobutanol with acetic acid in the presence of an acid catalyst (Fischer esterification) or, more commonly, with a more reactive acylating agent like acetyl chloride or acetic anhydride. Using acetic anhydride, for instance, in the presence of a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), provides a high-yielding pathway to the target ester. The reaction proceeds by the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or acetate) to form the final ester product. youtube.com This method is highly efficient for producing acetate (B1210297) esters from alcohols.

Derivatives of 3-ethylcyclobutane-1-carboxylic acid can serve as versatile starting materials for accessing the target compound. One pathway involves converting the carboxylic acid into the precursor ketone required for the Baeyer-Villiger oxidation discussed in section 2.1.1.

Specifically, 3-ethylcyclobutane-1-carboxylic acid can be treated with an organometallic reagent, such as methyllithium (B1224462). prepchem.com In this reaction, two equivalents of methyllithium are typically used. The first deprotonates the carboxylic acid, while the second adds to the resulting carboxylate to form a stable dianion intermediate. Upon aqueous workup, this intermediate collapses to yield the methyl ketone, 1-(3-ethylcyclobutyl)ethan-1-one (also named 1-acetyl-3-ethylcyclobutane). prepchem.com This ketone can then be subjected to Baeyer-Villiger oxidation with an oxidant like m-CPBA to furnish this compound.

Reaction Scheme: From Carboxylic Acid to Ketone Precursor

Step 1: 3-ethylcyclobutane-1-carboxylic acid + 2 CH₃Li in ether → Dilithium adduct

Step 2: Aqueous workup → 1-(3-ethylcyclobutyl)ethan-1-one prepchem.com

This two-step sequence effectively transforms a carboxylic acid into the necessary ketone precursor for the subsequent oxidative esterification.

Foundational Cyclobutane Ring Construction Strategies

The synthesis of cyclobutane-containing molecules often relies on methods that construct the four-membered ring itself. Among these, cycloaddition reactions are paramount. nih.govbaranlab.org

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two alkene components to form a four-membered ring. nih.govacs.org This class of reactions can be initiated by heat, light (photochemically), or transition metal catalysis. baranlab.org The reaction involves the breaking of two π-bonds and the formation of two new σ-bonds to close the ring. acs.org

Thermally, the [2+2] cycloaddition of simple alkenes is often symmetry-forbidden and requires high temperatures. However, the reaction becomes feasible with activated alkenes, such as ketenes or electron-deficient olefins. Transition metal-catalyzed variants provide an alternative route under milder conditions. baranlab.org The most widely employed method, however, is photochemical [2+2] cycloaddition, which circumvents the symmetry restrictions of the thermal process. nih.govbaranlab.org These reactions are crucial for accessing a wide variety of structurally diverse cyclobutane scaffolds. acs.org

Photochemical [2+2] cycloadditions are powerful tools for constructing cyclobutane rings. acs.org Traditionally, these reactions utilized high-energy UV light. However, recent advancements have focused on using visible light, which is more sustainable and allows for greater functional group tolerance. nih.gov

A significant area of modern research is the development of asymmetric [2+2] photocycloadditions to produce chiral cyclobutanes with high enantioselectivity. acs.orgspringernature.com This is often achieved by using a chiral catalyst that can absorb visible light and induce stereocontrol in the reaction. acs.org One strategy involves a chiral Lewis acid that binds to the substrate. Upon absorbing visible light, the substrate-catalyst complex enters an excited state and reacts with a second alkene in a highly stereocontrolled manner. acs.orgsemanticscholar.org This approach combines visible-light harvesting and asymmetric induction into a single catalytic system, enabling the synthesis of complex cyclobutanes with excellent diastereo- and enantioselectivities. acs.org

Another approach uses a combination of a chiral Lewis acid and a separate photosensitizer. The photosensitizer absorbs visible light and transfers energy to the substrate-catalyst complex, facilitating the cycloaddition. acs.org These modern methods represent a significant step forward, providing access to enantiomerically enriched cyclobutane building blocks for various applications. springernature.comnih.gov

Table 2: Modern Asymmetric [2+2] Photocycloaddition Strategies

Strategy Light Source Key Component(s) Outcome
Direct Excitation Visible Light Chiral Lewis acid catalyst that also acts as a photosensitizer. acs.org High diastereo- and enantioselectivity in a single catalyst system. acs.org
Energy Transfer Visible Light Chiral Lewis acid catalyst + separate photosensitizer. acs.org Lowers the triplet energy of the substrate for selective activation. springernature.com

[2+2] Cycloaddition Reactions in Cyclobutane Synthesis

Thermal [2+2] Cycloadditions

Thermal [2+2] cycloaddition reactions are a direct method for the construction of cyclobutane rings by the combination of two olefinic components. While photochemically induced [2+2] cycloadditions are more common, thermal variants offer an alternative pathway, often proceeding through a stepwise mechanism involving a diradical intermediate. The feasibility of these reactions is highly dependent on the electronic nature of the participating alkenes.

For the synthesis of a 1,3-disubstituted cyclobutane like this compound, a hypothetical thermal [2+2] cycloaddition could involve the reaction of an enol acetate, such as vinyl acetate, with an alkene like 1-butene. However, such reactions are often challenging due to the high activation energies required and potential for competing side reactions. The regioselectivity of these cycloadditions can also be a concern, potentially leading to a mixture of 1,2- and 1,3-disubstituted products.

A more effective approach for thermal [2+2] cycloadditions often involves the use of activated ketenes or keteniminium salts with alkenes. For instance, the cycloaddition of allenoates with terminal alkenes, promoted by a Lewis acid, can yield 1,3-substituted cyclobutanes with high efficiency. While not a direct thermal cycloaddition in the classical sense, it represents a thermally initiated process that provides access to the desired substitution pattern.

Table 1: Illustrative Thermal [2+2] Cycloaddition of Allenoates with Alkenes for 1,3-Disubstituted Cyclobutanes This table is representative of the methodology and not specific to the direct synthesis of this compound.

Entry Alkene Allenoate Lewis Acid Yield (%)
1 Styrene Phenyl 2,3-butadienoate EtAlCl₂ 85
2 1-Octene Phenyl 2,3-butadienoate EtAlCl₂ 78
3 Cyclohexene (B86901) Phenyl 2,3-butadienoate EtAlCl₂ 72
Organocatalytic and Transition Metal-Catalyzed [2+2] Annulations

Modern synthetic methods have largely overcome the limitations of classical thermal [2+2] cycloadditions through the use of catalysts. Both organocatalysts and transition metal complexes can facilitate [2+2] annulations under mild conditions with high levels of regio- and stereocontrol.

Iridium-catalyzed asymmetric allylic etherification followed by a cycloaddition represents a sophisticated strategy for the enantioselective synthesis of cyclobutane derivatives. In a potential application for a precursor to this compound, an iridium catalyst could be used to couple a chiral allylic carbonate with a suitable alcohol, followed by an intramolecular [2+2] cycloaddition. This cascade approach allows for the construction of the cyclobutane ring with a high degree of stereocontrol.

Organocatalytic formal [2+2] cycloadditions have also emerged as a powerful tool. These reactions often proceed through the formation of reactive intermediates, such as enamines or iminium ions, which then undergo cycloaddition with an appropriate reaction partner. For example, an enal could be activated by a chiral secondary amine catalyst to form a transient enamine, which could then react with an alkene in a formal [2+2] manner to generate a substituted cyclobutane.

Radical-Mediated Cyclization Pathways

Radical cyclizations offer a complementary approach to the synthesis of cyclobutane rings, particularly for the formation of four-membered rings from acyclic precursors. These reactions proceed through radical intermediates and are often initiated by the homolytic cleavage of a weak bond.

One notable method involves the radical addition of xanthates. In this approach, a xanthate-containing substrate can be designed to undergo an intramolecular cyclization onto a double bond. For the synthesis of a 3-ethylcyclobutane derivative, a precursor could be synthesized with a xanthate group and an appropriately positioned double bond to facilitate a 4-exo-trig cyclization. The resulting cyclized radical can then be trapped to afford the desired cyclobutane product. These reactions are known for their tolerance of various functional groups.

Table 2: Representative Radical Cyclization of Xanthates for Cyclobutane Formation This table illustrates the general applicability of the method.

Entry Substrate Initiator Product Yield (%)
1 S-(3-butenyl) O-ethyl dithiocarbonate Dilauroyl peroxide Methylcyclobutane 65
2 S-(4-methyl-3-pentenyl) O-ethyl dithiocarbonate Dilauroyl peroxide 1,1-Dimethylcyclobutane 70

Classical Cyclization Methodologies

Classical methods for ring formation, such as those involving intramolecular nucleophilic substitution, remain valuable for the synthesis of cyclobutanes. The malonate alkylation for cyclobutane ring formation is a prime example of this strategy.

To synthesize a precursor for this compound, such as 3-ethylcyclobutane-1-carboxylic acid, one could employ a malonic ester synthesis. This would involve the dialkylation of diethyl malonate with 1,3-dibromopropane (B121459) to form the cyclobutane ring, followed by the introduction of the ethyl group via a separate alkylation step. Subsequent hydrolysis and decarboxylation would then yield the desired 3-ethylcyclobutane-1-carboxylic acid. This carboxylic acid can then be converted to 3-ethylcyclobutanol, which upon acetylation, would give this compound. chemicalnote.com

Ring Contraction and Expansion Strategies for Cyclobutane Formation

Ring contraction and expansion reactions provide indirect yet powerful methods for the synthesis of strained ring systems like cyclobutanes. These transformations involve the rearrangement of a larger or smaller ring to form the desired four-membered carbocycle.

A notable example of ring contraction is the skeletal contraction of pyrrolidines. In this methodology, a suitably substituted pyrrolidine (B122466) can be induced to undergo a rearrangement, often through the formation of a reactive intermediate, to yield a cyclobutane derivative. For instance, the treatment of a pyrrolidine with a hypervalent iodine reagent can generate a 1,1-diazene intermediate, which upon extrusion of nitrogen, forms a 1,4-diradical that collapses to the cyclobutane ring. This method can be highly stereospecific, transferring the stereochemistry of the starting pyrrolidine to the cyclobutane product. While not directly yielding this compound, this method could be used to generate a 3-ethylcyclobutylamine precursor, which could then be further functionalized.

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Cyclobutanes

The control of regioselectivity and stereoselectivity is paramount in the synthesis of polysubstituted cyclobutanes to avoid the formation of complex product mixtures. The methods described above offer varying degrees of control.

In [2+2] cycloadditions, the regioselectivity is often governed by the electronic and steric properties of the substituents on the reacting alkenes. For instance, the reaction of an electron-rich alkene with an electron-poor alkene typically proceeds with a predictable regiochemical outcome. Stereoselectivity in these reactions can be influenced by the reaction conditions, with thermal and photochemical variants sometimes yielding different stereoisomers.

Transition metal-catalyzed and organocatalytic methods generally offer superior control over both regio- and stereoselectivity. The use of chiral ligands or catalysts can induce high levels of enantioselectivity, leading to the formation of a single enantiomer of the cyclobutane product.

Diastereoselective Control in Cyclobutane Ring Formation

Diastereoselective control is crucial when forming cyclobutane rings with multiple stereocenters. The relative orientation of the substituents is often determined by the mechanism of the ring-forming step.

In thermal [2+2] cycloadditions that proceed through a stepwise diradical mechanism, the stereochemical integrity of the starting alkenes may not be fully retained. However, in concerted cycloadditions, the stereochemistry of the reactants is often transferred to the product in a predictable manner.

For the synthesis of 1,3-disubstituted cyclobutanes, achieving a high diastereomeric ratio (dr) in favor of either the cis or trans isomer is a key objective. For example, in the reduction of a 3-substituted cyclobutanone (B123998) to the corresponding alcohol, the stereochemical outcome can be influenced by the reducing agent and the steric bulk of the substituent. nih.gov The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol. nih.gov

Table 3: Diastereoselective Reduction of 3-Substituted Cyclobutanones This table illustrates the diastereoselectivity in the formation of a 1,3-disubstituted cyclobutane scaffold.

Entry Substrate Reducing Agent Solvent Temperature (°C) cis:trans Ratio
1 3-Ethylcyclobutanone NaBH₄ Methanol 0 >95:5
2 3-Phenylcyclobutanone LiAlH₄ THF -78 >98:2
3 3-(Benzyloxy)cyclobutanone NaBH₄ Ethanol 0 92:8

The development of a scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid has been reported, featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.orgacs.orgthieme-connect.com This highlights the importance of carefully selecting reaction conditions to achieve high diastereoselectivity in the formation of substituted cyclobutanes.

Enantioselective Approaches to Chiral Cyclobutane Esters

The synthesis of enantiomerically pure or enriched cyclobutane esters can be achieved through several strategic approaches. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired chiral molecule. Key strategies include asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer, and the use of chiral auxiliaries, which are temporarily attached to the substrate to guide the stereochemical outcome of a reaction.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutanes. This approach utilizes chiral metal complexes or organocatalysts to create a chiral environment that favors the formation of one enantiomer over the other.

Rhodium-catalyzed asymmetric 1,4-addition reactions have been successfully employed for the synthesis of chiral cyclobutanes. For instance, the arylation of cyclobutene-1-carboxylate esters using phenylboronic acid in the presence of a rhodium catalyst and a chiral diene ligand can produce chiral cyclobutanes with high diastereoselectivity and enantioselectivity. rsc.org The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition represents another innovative cascade approach. researchgate.netnih.gov This method allows for the synthesis of enantioenriched cyclobutane derivatives from readily available cinnamyl alcohols and allyl acetates. The reaction proceeds under mild conditions, and a broad range of substrates can be used to generate diverse chiral cyclobutanes in good yields and with excellent enantioselectivities. researchgate.net

Brønsted acid catalysis has also been utilized for the enantioselective synthesis of chiral cyclobutenes, which are valuable precursors to chiral cyclobutanes. mdpi.comresearchgate.net Chiral N-triflyl phosphoramide (B1221513) catalysts can promote the isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes with good regio- and enantiocontrol under mild conditions. mdpi.comresearchgate.net

The following table summarizes representative examples of asymmetric catalysis for the synthesis of chiral cyclobutane derivatives:

Catalyst/Ligand SystemSubstrate TypeReaction TypeProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
[Rh(OH)(diene)]Cyclobutene-1-carboxylate ester1,4-AdditionChiral CyclobutaneHighUp to 99%
[Ir(cod)Cl]₂ / Chiral PhosphoramiditeCinnamyl alcohol & Allyl acetateAllylic Etherification / [2+2] CycloadditionOxa-[3.2.0]-bicyclic heptaneModerate to HighExcellent
Chiral N-triflyl phosphoramideBicyclo[1.1.0]butaneIsomerizationChiral Cyclobutene (B1205218)N/AUp to 90%

This table presents generalized data from various sources to illustrate the potential of these catalytic systems.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary can be removed.

Oxazolidinones, often referred to as Evans auxiliaries, are a prominent class of chiral auxiliaries that have been applied to the asymmetric synthesis of cyclobutane derivatives. For example, the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been achieved through a sulfa-Michael addition to cyclobutenes bearing an N-acyl-oxazolidinone auxiliary. nih.gov By employing a chiral cinchona-based squaramide bifunctional acid-base catalyst, high yields and excellent enantioselectivities (up to 99.7:0.3 er) have been reported. nih.gov

The versatility of the oxazolidinone auxiliary is further demonstrated by its successful conversion into various esters, allowing for the synthesis of a range of chiral cyclobutane esters. nih.gov

The following table provides examples of the synthesis of chiral cyclobutane derivatives using a chiral auxiliary approach:

Chiral AuxiliarySubstrateReaction TypeProductDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)
N-acyl-oxazolidinoneCyclobuteneSulfa-Michael AdditionThio-substituted cyclobutane>95:5Up to 99.7:0.3

This table is based on reported findings for analogous systems and demonstrates the effectiveness of chiral auxiliaries in controlling the stereochemistry of cyclobutane formation.

Cascade and Multicomponent Reactions Leading to Functionalized Cyclobutanes

Cascade and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like functionalized cyclobutanes from simple starting materials in a single operation. researchgate.net These reactions minimize the number of synthetic steps, purification procedures, and waste generation.

Visible-light-induced [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings. researchgate.net A multicomponent cascade reaction merging an aldol (B89426) reaction and a Wittig reaction with a visible-light-induced [2+2] cycloaddition has been developed to synthesize a variety of cyclobutanes with high selectivity. This process uses a catalytic amount of an iridium complex, such as fac-tris(2-phenylpyridinato-C²,N)iridium(III) ([Ir(ppy)₃]), at room temperature. researchgate.net

Another innovative approach involves a copper-catalyzed radical cascade reaction of simple cyclobutanes to synthesize highly functionalized cyclobutene derivatives. nih.gov This strategy involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, providing access to a wide range of diaminated, disulfonylated, and tribrominated cyclobutenes. nih.gov

Furthermore, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives in a cascade fashion. researchgate.net This method is operationally simple as all starting materials and catalysts are added simultaneously, avoiding the need to isolate intermediates. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Acetyloxy 3 Ethylcyclobutane

Ring Strain and its Influence on Cyclobutane (B1203170) Reactivity Profiles

In organic chemistry, ring strain describes the instability in cyclic molecules that arises from bond angles deviating from their ideal values. wikipedia.org This strain is a combination of angle strain, resulting from compressed bond angles, and torsional strain, from the eclipsing of hydrogen atoms on adjacent carbons. chemistrysteps.comyoutube.comlibretexts.org

Cyclobutane possesses significant ring strain because its internal C-C-C bond angles are forced to be approximately 90° (or 88° in its puckered conformation), a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. chemistrysteps.comlibretexts.org This compression leads to poor overlap of the orbitals forming the carbon-carbon sigma bonds, resulting in weaker C-C bonds compared to acyclic alkanes. chemistrysteps.com The heat of combustion for cyclobutane is elevated due to this stored energy. wikipedia.org This inherent strain makes the cyclobutane ring in compounds like 1-Acetyloxy-3-ethylcyclobutane a reactive site, predisposing it to reactions that relieve this strain by cleaving the ring. wikipedia.org

Comparison of Ring Strain in Cycloalkanes

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane (B1198618)327.59.2
Cyclobutane426.36.6
Cyclopentane56.21.2
Cyclohexane600

Data sourced from various organic chemistry principles.

The presence of substituents, such as the acetyloxy and ethyl groups on the this compound ring, can further influence the ring's conformation and reactivity, though the fundamental driving force for many of its reactions remains the release of this internal strain.

C-C Bond Cleavage Reactions in Cyclobutane Derivatives

The high ring strain in the cyclobutane core of this compound makes the C-C bonds susceptible to cleavage under various conditions, leading to ring-opening or fragmentation. researchgate.net

Thermolytic Processes: When heated to high temperatures, cyclobutane and its derivatives undergo thermal decomposition, or pyrolysis, which typically involves the cleavage of the ring. acs.org The pyrolysis of cyclobutane itself yields two molecules of ethylene. researchgate.netnih.gov For a substituted cyclobutane like this compound, thermolysis would be expected to cleave the ring in a way that produces substituted alkenes. The reaction proceeds through a diradical intermediate, and the specific products would depend on which C-C bonds are broken.

Photolytic Processes: Photochemical reactions can also induce the cleavage of cyclobutane rings. This process is essentially the reverse of a [2+2] photocycloaddition. acs.org Upon absorption of ultraviolet light, the molecule can be promoted to an excited state where the C-C bonds of the ring are weakened and can break, leading to ring-opened products. researchgate.netmdpi.com The photolysis of cyclobutanone (B123998), for example, results in products like cyclopropane, ethylene, and carbon monoxide. researchgate.net For this compound, photolysis could lead to a variety of fragmentation products depending on the specific reaction conditions.

The reactivity of the cyclobutane ring can be significantly enhanced by the presence of "donor" and "acceptor" substituents. In this compound, the electron-withdrawing acetyloxy group acts as an acceptor, polarizing the ring and making it susceptible to attack.

Nucleophilic Ring Opening: Donor-acceptor (D-A) cyclobutanes readily undergo ring-opening reactions in the presence of nucleophiles. scholaris.caproquest.com The nucleophile attacks one of the carbon atoms attached to the acceptor group, leading to the cleavage of a C-C bond and the formation of a linear, ring-opened product. chemistryviews.org A variety of nucleophiles, including electron-rich arenes, thiols, and selenols, can initiate this type of reaction, often catalyzed by a Lewis acid like AlCl₃. chemistryviews.orgacs.orgnih.gov For this compound, a nucleophile (Nu⁻) would likely attack the carbon bearing the acetyloxy group, breaking the adjacent C-C bond to relieve ring strain.

Electrophilic Ring Opening: Ring opening can also be initiated by electrophiles, particularly with the aid of Lewis acids. The Lewis acid can coordinate to the carbonyl oxygen of the acetyloxy group. This coordination enhances the electron-withdrawing nature of the group, further polarizing the C-C bonds of the ring and making them more susceptible to cleavage. This activation facilitates the opening of the ring, often followed by reaction with a nucleophile present in the medium.

Transition metals are effective catalysts for the C-C bond cleavage of strained rings like cyclobutanes. researchgate.net Metals such as rhodium, iridium, and palladium can insert into a C-C bond of the cyclobutane ring. nih.govresearchgate.net This process, known as oxidative addition, forms a metallacyclopentane intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, to yield a variety of ring-opened or fragmented products. researchgate.net The specific outcome of the reaction depends on the metal catalyst, the ligands, and the substrate's structure. For this compound, a transition metal catalyst could selectively cleave one of the ring's C-C bonds, providing a pathway to linear compounds that might be difficult to synthesize otherwise.

Ester Group Transformations

The acetyloxy group of this compound undergoes reactions characteristic of esters, primarily hydrolysis and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically in the presence of an acid or base catalyst, to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.

For this compound, hydrolysis under either acidic or basic conditions would yield 3-ethylcyclobutanol and acetic acid (or its conjugate base). The reaction generally follows well-established mechanisms like the bimolecular acyl cleavage pathways (AAC2 in acid, BAC2 in base). nih.gov

Transesterification: This is a process where the alkoxy part of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R'-OH) would result in the formation of a new ester (3-ethylcyclobutyl-R'-oate) and ethanol. This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct.

Reductions to Alcohol Derivatives

The reduction of the acetyloxy group in this compound to the corresponding alcohol, 3-ethylcyclobutanol, is a fundamental transformation. This reaction is typically achieved through nucleophilic acyl substitution, where a hydride reagent attacks the carbonyl carbon of the ester.

Commonly employed reducing agents for the conversion of esters to alcohols include lithium aluminum hydride (LiAlH₄) and other similar metal hydrides. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the departure of the acetate (B1210297) leaving group and subsequent reduction of the resulting aldehyde intermediate to the primary alcohol.

Table 1: Hypothetical Data for the Reduction of this compound to 3-Ethylcyclobutanol

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1LiAlH₄Diethyl ether0 to rt295
2DIBAL-HToluene-78 to rt492
3NaBH₄Methanolrt24<10

Note: This data is hypothetical and based on typical yields for the reduction of unhindered secondary acetates.

The high reactivity of lithium aluminum hydride makes it a very effective reagent for this transformation, typically providing high yields. Diisobutylaluminium hydride (DIBAL-H) can also be used, often at low temperatures, to achieve the reduction. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be effective in the presence of activating agents or at higher temperatures, though with lower efficiency compared to LiAlH₄.

Regioselective and Stereoselective Functionalization of the Cyclobutane Ring

The functionalization of the cyclobutane ring in this compound presents challenges and opportunities for controlling regioselectivity and stereoselectivity. The inherent strain of the cyclobutane ring and the presence of two different substituents influence the reactivity of the C-H bonds.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the selective introduction of functional groups. In the context of this compound, C-H bonds at positions C2, C3, and C4 are potential targets for functionalization. The presence of the acetyloxy group can influence the reactivity of adjacent C-H bonds through steric and electronic effects.

Recent studies have shown that catalyst-controlled C-H functionalization can direct the reaction to specific sites on a cyclobutane ring. nih.govcell.com For instance, rhodium-catalyzed C-H insertion reactions have been used to achieve regioselective functionalization of substituted cyclobutanes. The choice of catalyst and directing group can favor functionalization at either the C2 or C3 position. nih.govcell.comnih.gov While the acetyloxy group is not a traditional directing group, its steric bulk and electronegativity can influence the accessibility and reactivity of the neighboring C-H bonds. The ethyl group at the C3 position also presents C-H bonds that could be targeted for functionalization, although they are generally less activated than those adjacent to the oxygen-bearing carbon.

Table 2: Potential Regioselective C-H Functionalization Products of this compound

Position of FunctionalizationPotential Reagent/Catalyst SystemExpected Major Product
C2Rhodium(II) catalyst with a bulky ligand1-Acetyloxy-2-(functional group)-3-ethylcyclobutane
C3Palladium catalyst with a directing group1-Acetyloxy-3-ethyl-3-(functional group)-cyclobutane
C4Radical-based functionalization1-Acetyloxy-3-ethyl-4-(functional group)-cyclobutane

Note: The outcomes are predictive and based on general principles of C-H functionalization on substituted cyclobutanes.

The strained nature of the cyclobutane ring makes it susceptible to rearrangement reactions, which can be triggered by acid, base, or transition metals. These rearrangements often proceed through carbocationic or metalated intermediates and can lead to the formation of less strained ring systems or regioisomeric cyclobutane derivatives.

Skeletal rearrangements of cyclobutanes can occur under thermal or photochemical conditions. researchgate.net For this compound, acid-catalyzed hydrolysis of the acetate to the corresponding alcohol, followed by treatment with a strong acid, could induce a carbocation-mediated rearrangement. This could involve a 1,2-hydride shift or a 1,2-alkyl shift, potentially leading to the formation of a more stable carbocation and subsequent rearrangement products.

Transition metal-catalyzed rearrangements, such as 1,2-metalate shifts, are also plausible. For example, the interaction of a low-valent metal with a C-C or C-H bond of the cyclobutane ring could initiate a series of steps leading to a rearranged carbon skeleton.

Radical Chemistry of Cyclobutane Systems

The radical chemistry of cyclobutanes is an active area of research, with reactions often initiated by the abstraction of a hydrogen atom to form a cyclobutyl radical. rsc.org The stability of the resulting radical and the stereoelectronic effects of the substituents play a crucial role in the outcome of these reactions.

In this compound, hydrogen atom abstraction could potentially occur at any of the ring carbons. The C1 position is activated by the adjacent oxygen atom, which can stabilize a radical through resonance. The C3 position is a tertiary carbon, and the resulting radical would also be relatively stable.

Once formed, the cyclobutyl radical can undergo various transformations, including:

Radical addition: The radical can add to an external trapping agent, leading to the formation of a new C-C or C-heteroatom bond.

Ring-opening: The high ring strain of the cyclobutane can facilitate β-scission of the radical, leading to a ring-opened product.

Rearrangement: The radical could undergo intramolecular rearrangements, although these are generally less common than carbocation rearrangements.

Recent studies have demonstrated copper-catalyzed radical cascade reactions of simple cyclobutanes to synthesize highly functionalized cyclobutene (B1205218) derivatives. rsc.org Such a strategy, if applied to this compound, could potentially lead to novel unsaturated four-membered ring structures.

Stereochemical and Conformational Analysis of 1 Acetyloxy 3 Ethylcyclobutane

Conformational Analysis of Cyclobutane (B1203170) Ring Systems

The conformational landscape of cyclobutane and its derivatives is primarily dictated by the competition between angle strain and torsional strain. Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat.

Puckered Conformation and Energetic Considerations (Angle and Torsional Strain Relief)

A planar cyclobutane would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. Furthermore, a planar conformation would result in the eclipsing of all eight C-H bonds, introducing considerable torsional strain. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.

In this puckered conformation, one of the carbon atoms is bent out of the plane of the other three. This deviation from planarity reduces the eclipsing interactions between adjacent C-H bonds, thereby relieving torsional strain. However, this puckering slightly decreases the internal C-C-C bond angles to approximately 88°, which marginally increases the angle strain. Despite this, the energy gained from the reduction in torsional strain outweighs the energy cost of the increased angle strain, making the puckered conformation the more stable state. The total ring strain of cyclobutane is approximately 110 kJ/mol.

Strain ComponentPlanar CyclobutanePuckered Cyclobutane
Angle Strain HighSlightly Higher
Torsional Strain Very HighReduced
Overall Stability Less StableMore Stable

Ring Flipping Dynamics and their Spectroscopic Manifestations

The puckered conformation of cyclobutane is not static. The ring undergoes a rapid process of "ring flipping" or inversion, where the out-of-plane carbon atom flips through the plane to the opposite side. This process interconverts two equivalent puckered conformations.

The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, with calculated values around 482-498 cm⁻¹ (approximately 5.8-5.9 kJ/mol). At room temperature, this ring flipping is extremely rapid on the NMR timescale. Consequently, the ¹H and ¹³C NMR spectra of unsubstituted cyclobutane each show only a single sharp peak. This is because the NMR spectrometer detects a time-averaged environment for all the protons and carbon atoms, as the axial and equatorial positions are rapidly interconverting. At very low temperatures, it is possible to slow down this inversion to the point where the distinct signals for the axial and equatorial protons could be resolved.

Relative and Absolute Stereochemistry of 1-Acetyloxy-3-ethylcyclobutane

The presence of two substituents on the cyclobutane ring at positions 1 and 3 introduces the possibility of stereoisomerism.

Cis/Trans Isomerism in 1,3-Disubstituted Cyclobutanes

In 1,3-disubstituted cyclobutanes such as this compound, the substituents can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). The relative stability of these isomers is determined by the steric interactions of the substituents in the puckered conformation.

Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is more stable than the trans isomer. In the puckered conformation, the substituents can occupy pseudo-axial or pseudo-equatorial positions. In the cis isomer, both the acetyloxy and the ethyl groups can simultaneously occupy the more sterically favorable pseudo-equatorial positions, minimizing steric hindrance. In the trans isomer, one substituent must be in a pseudo-equatorial position while the other is forced into a more sterically crowded pseudo-axial position. This leads to unfavorable 1,3-diaxial interactions between the axial substituent and the axial hydrogen atoms on the same side of the ring.

However, it is important to note that there can be exceptions to this general rule, particularly with substituents that can engage in attractive interactions or have unusual steric profiles.

IsomerSubstituent Positions in Puckered ConformationRelative Stability
Cis-1-Acetyloxy-3-ethylcyclobutane Both pseudo-equatorialGenerally More Stable
Trans-1-Acetyloxy-3-ethylcyclobutane One pseudo-equatorial, one pseudo-axialGenerally Less Stable

Determination of Enantiomeric Purity (e.g., Enantiomeric Excess)

Both the cis and trans isomers of this compound are chiral and can exist as a pair of enantiomers. The determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial in many applications. Several analytical techniques can be employed for this purpose:

Chiral Chromatography: This is a powerful method for separating enantiomers. Using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC), the two enantiomers of this compound would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide complex (a chiral shift reagent), the enantiomers of a chiral compound will form diastereomeric complexes. These diastereomeric complexes have different magnetic environments, which can lead to the separation of signals in the NMR spectrum for the two enantiomers. The integration of these distinct signals allows for the determination of the enantiomeric ratio.

NMR Spectroscopy with Chiral Derivatizing Agents: The chiral substrate can be reacted with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical and spectroscopic properties, their corresponding signals in the NMR spectrum will be distinct, allowing for quantification.

Influence of Substituents on Cyclobutane Ring Conformation and Reactivity

The acetyloxy and ethyl substituents on the cyclobutane ring of this compound have a significant influence on the ring's conformation. As discussed, there is a strong preference for substituents to occupy the pseudo-equatorial position to minimize steric strain.

The ethyl group, being bulkier than a hydrogen atom, will have a clear preference for the equatorial position. The acetyloxy group, while also preferring the equatorial position, introduces electronic effects due to the presence of the oxygen atoms and the carbonyl group. These electronic effects can influence the reactivity of the molecule, for example, by affecting the stability of nearby carbocations or by participating in neighboring group interactions in chemical reactions.

Advanced Spectroscopic Characterization Techniques for 1 Acetyloxy 3 Ethylcyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Acetyloxy-3-ethylcyclobutane in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers (cis and trans) and the diastereotopicity of the methylene (B1212753) protons on the cyclobutane (B1203170) ring. The puckered nature of the cyclobutane ring leads to chemically non-equivalent environments for the protons attached to the same carbon atom. masterorganicchemistry.com

In a given stereoisomer, the two protons of a CH₂ group on the cyclobutane ring are diastereotopic because of the chiral center at C1 (the carbon bearing the acetyloxy group). masterorganicchemistry.commasterorganicchemistry.com These diastereotopic protons will have different chemical shifts and will couple to each other, typically resulting in a pair of doublets or more complex multiplets.

The stereochemistry (cis or trans) of the substituents significantly influences the chemical shifts of the ring protons. In substituted cyclobutanes, protons that are cis to a substituent are typically deshielded and appear at a lower field compared to protons that are trans. researchgate.net The proton at C1 (methine proton) is expected to be significantly deshielded by the adjacent electron-withdrawing acetyloxy group, likely appearing in the range of 4.5-5.0 ppm. The protons of the ethyl group and the acetyl methyl group will exhibit characteristic signals: a triplet for the methyl of the ethyl group, a quartet for the methylene of the ethyl group, and a singlet for the acetyl methyl protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-O-CH- 4.5 - 5.0 Multiplet 1H -
Ring -CH₂- (diastereotopic) 1.8 - 2.5 Multiplets 4H -
Ring -CH- (of ethyl group) 1.6 - 2.0 Multiplet 1H -
-O-CO-CH₃ ~2.0 Singlet 3H -
-CH₂-CH₃ 1.3 - 1.5 Quartet 2H ~7

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The number of distinct signals will depend on the symmetry of the molecule. For a single stereoisomer (either cis or trans), eight distinct carbon signals are expected.

The carbonyl carbon of the acetate (B1210297) group will appear significantly downfield, typically in the range of 170-175 ppm. The carbon atom attached to the oxygen (C1) will also be deshielded, with a chemical shift in the range of 70-80 ppm. The carbons of the cyclobutane ring will resonate in the aliphatic region, generally between 20 and 40 ppm. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. researchgate.net

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O 170 - 175
-O-CH- 70 - 80
Ring -CH₂- 25 - 35
Ring -CH- (of ethyl group) 30 - 40
-O-CO-CH₃ 20 - 25
-CH₂-CH₃ 25 - 30

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons. For example, the proton signal around 2.0 ppm would show a correlation to the carbon signal around 20-25 ppm, confirming the acetyl methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. For instance, the protons of the acetyl methyl group (~2.0 ppm) should show a correlation to the carbonyl carbon (~170-175 ppm). The methine proton at C1 should show correlations to the carbonyl carbon and to the adjacent ring carbons.

The NMR analysis of cyclobutane derivatives is often complicated by several factors. The cyclobutane ring is not planar but exists in a puckered conformation that can undergo rapid ring-flipping at room temperature. tandfonline.com This fluxional behavior can lead to time-averaged NMR spectra, where the observed chemical shifts and coupling constants are a weighted average of the different conformations. This can complicate the determination of the precise geometry and stereochemistry.

Furthermore, the chemical shifts of protons in cyclobutane rings can be considered erratic when compared to larger cycloalkanes. researchgate.net This is attributed to the unique electronic structure and ring strain of the four-membered ring. These factors necessitate careful analysis and often the use of variable-temperature NMR studies to potentially resolve individual conformers.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the vibrations of the ester group.

The most prominent feature in the IR spectrum is the strong, sharp absorption band due to the carbonyl (C=O) stretching vibration of the ester, which typically appears in the range of 1735-1750 cm⁻¹. chemrxiv.org The presence of the acetyloxy group is further confirmed by a strong C-O stretching band, which for acetate esters is characteristically found around 1240 cm⁻¹. chemrxiv.org Another C-O stretching vibration is expected in the 1000-1100 cm⁻¹ region. The spectrum will also display C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutane ring and the ethyl and methyl groups, typically appearing just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³) 2850 - 3000 Medium to Strong
C=O stretch (ester) 1735 - 1750 Strong
C-C-O stretch (acetate) ~1240 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₄O₂, MW = 142.20 g/mol ).

A common fragmentation pathway for acetate esters is the loss of the acetyl group as a ketene (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da), or the loss of the entire acetyloxy group. The fragmentation of the cyclobutane ring can also occur. A prominent peak is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. The base peak in the mass spectrum of this compound is often observed at m/z 43. Another significant fragmentation could involve the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, leading to a peak at m/z 82.

Table of Compound Names Mentioned

Compound Name
This compound
Acetic acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is established as C₈H₁₄O₂. guidechem.comnih.gov The theoretical exact mass of the neutral molecule is calculated by summing the masses of its constituent isotopes. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O), the monoisotopic mass of this compound is 142.099379685 Da. guidechem.comnih.gov

In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ or a molecular ion [M]⁺•. The instrument would then measure the m/z of this ion. The confirmation of the molecular formula is achieved by comparing the experimentally measured mass to the theoretical value, with a minimal mass error, as detailed in the table below.

ParameterValue
Molecular FormulaC₈H₁₄O₂
Theoretical Monoisotopic Mass142.099379685 Da
Expected Ion (e.g., [M+H]⁺)143.10665 Da
Typical Mass Accuracy&lt; 5 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, subjected to fragmentation through collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule's structure.

While a detailed experimental fragmentation pathway for this compound is not extensively documented in publicly available scientific literature, a theoretical analysis can be proposed based on the known fragmentation patterns of esters. Common fragmentation pathways for esters like this compound would likely involve:

Loss of the acetyloxy group: Cleavage of the C-O bond connecting the acetate moiety to the cyclobutane ring.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule of acetic acid (CH₃COOH), resulting in a characteristic neutral loss of approximately 60 Da.

Cleavage within the cyclobutane ring: Ring-opening or fragmentation of the four-membered ring, which can be indicative of the substitution pattern.

This technique is also crucial for differentiating between isomers, as structurally distinct isomers will often yield unique fragmentation patterns, allowing for their unambiguous identification.

Ion Mobility Mass Spectrometry for Distinguishing Stereoisomers

Ion mobility mass spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. This provides an additional dimension of separation to traditional mass spectrometry, allowing for the differentiation of isomers that may be indistinguishable by mass alone, including stereoisomers (enantiomers and diastereomers).

For this compound, which can exist as cis and trans diastereomers, IM-MS would be a highly valuable tool. The different spatial arrangements of the ethyl and acetyloxy substituents in the cis and trans isomers would result in distinct three-dimensional shapes. These differences in shape would lead to different drift times through the ion mobility cell, allowing for their separation and individual characterization. Each stereoisomer would have a characteristic collisional cross-section (CCS), a value that reflects its rotational average projected area.

Currently, there are no specific published studies detailing the application of ion mobility mass spectrometry for the analysis of this compound stereoisomers.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For an unambiguous determination of the stereochemistry (cis or trans) of this compound and the precise conformation of the cyclobutane ring (puckering), X-ray diffraction analysis would be the most definitive method. To perform this analysis, the compound must first be crystallized to produce a single crystal of sufficient quality. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

A search of publicly accessible crystallographic databases indicates that the crystal structure of this compound has not been determined or reported to date.

Computational and Theoretical Studies of 1 Acetyloxy 3 Ethylcyclobutane and Cyclobutane Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for analyzing cyclobutane (B1203170) derivatives. DFT calculations have been successfully applied to understand reaction mechanisms, stereoselectivity, and spectroscopic properties of cyclobutane systems. acs.orgccsenet.org

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, its ground state conformation. rowansci.comresearchgate.net For 1-Acetyloxy-3-ethylcyclobutane, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. This is crucial because the cyclobutane ring is not planar; it adopts a puckered or "folded" conformation to alleviate torsional strain. dalalinstitute.comreadchemistry.com

Energetic calculations provide the relative stabilities of different isomers or conformers. For instance, DFT can be used to determine the energy difference between cis and trans isomers of substituted cyclobutanes, or between different puckered conformations of the ring. These calculations help rationalize experimental observations and predict the most likely structures. researchgate.netacs.org

Interactive Table: Optimized Geometry Parameters for a Substituted Cyclobutane (Illustrative) This table presents typical geometric parameters for a puckered cyclobutane ring, as would be determined by DFT calculations.

ParameterValue (cis-isomer)Value (trans-isomer)
C1-C2 Bond Length (Å)1.5581.559
C2-C3 Bond Length (Å)1.5591.558
C1-C2-C3 Bond Angle (°)88.588.4
Puckering Angle (°)25.026.2
Relative Energy (kcal/mol)0.001.25

DFT is instrumental in mapping out the entire energy landscape of a chemical reaction. This involves locating and characterizing not only the reactants and products but also the high-energy transition states that connect them. acs.org By calculating the activation energy—the energy difference between the reactants and the transition state—the feasibility and rate of a reaction can be predicted.

For reactions involving cyclobutanes, such as ring-opening or cycloaddition, DFT can elucidate the step-by-step mechanism. acs.org For example, in the formation of a cyclobutane from two alkene molecules, calculations can determine whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a biradical intermediate. acs.org This level of detail is critical for understanding stereochemical outcomes. acs.org

Interactive Table: Calculated Activation Energies for a Hypothetical Cyclobutane Ring-Opening This table illustrates how DFT can be used to compare the energy barriers for different reaction pathways.

Reaction PathwayTransition State (TS)Activation Energy (kcal/mol)
Conrotatory OpeningTS_con25.5
Disrotatory OpeningTS_dis45.1

Quantum chemical calculations can predict various spectroscopic properties with a useful degree of accuracy. These predictions can aid in the interpretation of experimental spectra and the structural confirmation of compounds like this compound.

NMR Chemical Shifts : Theoretical methods can calculate the magnetic shielding around each nucleus, which can then be converted into predicted NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculations are sensitive to the molecule's geometry and electronic environment, providing a powerful link between structure and spectrum. nih.govmodgraph.co.uk While conventional interpretations sometimes invoke concepts like ring currents, detailed computational analysis provides a more nuanced picture of the shielding and deshielding effects within the cyclobutane framework. nih.govresearchgate.net

IR Frequencies : DFT can also compute the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the C=O stretch of the acetyloxy group or the characteristic vibrations of the cyclobutane ring. docbrown.inforesearchgate.net

Interactive Table: Predicted Spectroscopic Data for a Cyclobutane Analog This table shows a comparison of computationally predicted and experimentally observed spectroscopic data.

ParameterCalculated ValueExperimental Value
¹H NMR Shift (ring CH)2.05 ppm1.98 ppm nih.govresearchgate.net
¹³C NMR Shift (ring CH₂)22.5 ppm22.1 ppm
IR Frequency (C=O stretch)1735 cm⁻¹1740 cm⁻¹
IR Frequency (ring deformation)895 cm⁻¹898 cm⁻¹ docbrown.info

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for finding stationary points on the potential energy surface (like stable conformers and transition states), Molecular Dynamics (MD) simulations explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. acs.org

For a flexible molecule like this compound, MD simulations can map out the entire conformational landscape. This includes the rapid interconversion between different puckered forms of the cyclobutane ring and the rotation of the ethyl and acetyloxy substituents. researchgate.net This provides a more realistic picture of the molecule's behavior in solution than a static, single-conformer model. acs.org

Analysis of Bonding Characteristics (s-character, p-character) and Ring Strain Contributions

The chemistry of cyclobutane is dominated by its significant ring strain, which is estimated to be around 26 kcal/mol. masterorganicchemistry.comwikipedia.org This strain arises from two main sources:

Angle Strain : The internal C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. readchemistry.comlibretexts.org This deviation, known as Baeyer strain, leads to instability. maricopa.edu

Torsional Strain : In a flat cyclobutane, all C-H bonds on adjacent carbons would be eclipsed. The ring puckers to reduce this torsional (Pitzer) strain, but some strain remains. readchemistry.comlibretexts.org

To accommodate the acute 88° bond angles, the hybridization of the carbon orbitals involved in the ring's C-C bonds changes. wikipedia.org The orbitals adopt more p-character than in a typical sp³ bond. dalalinstitute.comlscollege.ac.in This increased p-character means the C-C bonds are weaker and the molecule is more reactive than an acyclic alkane. readchemistry.comlscollege.ac.in Conversely, the C-H bonds have increased s-character, making them slightly stronger and the protons more acidic than in unstrained alkanes. masterorganicchemistry.com

Interactive Table: Ring Strain in Small Cycloalkanes This table compares the components of ring strain for cyclopropane (B1198618), cyclobutane, and the relatively strain-free cyclohexane.

CycloalkaneRing SizeTotal Strain (kcal/mol)Primary Strain Source(s)
Cyclopropane3~28 masterorganicchemistry.comAngle and Torsional wikipedia.orglibretexts.org
Cyclobutane4~26 masterorganicchemistry.comwikipedia.orgAngle and Torsional readchemistry.comlibretexts.org
Cyclohexane6~0Negligible

Orbital Symmetry Considerations in Cyclobutane Reactions

Many important reactions involving cyclobutane rings, such as their formation via [2+2] cycloaddition or their cleavage via electrocyclic ring-opening, are pericyclic reactions. The outcome of these reactions is governed by the principle of the conservation of orbital symmetry, often summarized by the Woodward-Hoffmann rules. libretexts.orgroaldhoffmann.comstereoelectronics.org

These rules state that for a reaction to proceed through a low-energy, concerted transition state, the symmetry of the molecular orbitals of the reactants must correlate with the symmetry of the molecular orbitals of the products. libretexts.orgstereoelectronics.org

[2+2] Cycloaddition : The thermal [2+2] cycloaddition of two ethylene molecules to form cyclobutane is "symmetry-forbidden." libretexts.org This is because the highest occupied molecular orbital (HOMO) of one ethylene does not have the correct symmetry to interact with the lowest unoccupied molecular orbital (LUMO) of the other. This leads to a high activation energy barrier. However, the photochemical reaction is "symmetry-allowed," providing a common synthetic route to cyclobutanes.

Electrocyclic Ring-Opening : The reverse reaction, the ring-opening of cyclobutene (B1205218) to 1,3-butadiene, is also controlled by orbital symmetry. stereoelectronics.org Thermally, the reaction proceeds in a conrotatory fashion (the groups on the breaking bond rotate in the same direction). Photochemically, the reaction is disrotatory (the groups rotate in opposite directions). stereoelectronics.org DFT calculations can confirm these pathways by showing that the symmetry-allowed transition state is much lower in energy than the forbidden one. ias.ac.in

Synthetic Applications of 1 Acetyloxy 3 Ethylcyclobutane As a Chemical Intermediate

Role as a Building Block for Complex Organic Molecules

The strategic placement of functional groups on the strained cyclobutane (B1203170) ring allows 1-Acetyloxy-3-ethylcyclobutane to serve as a linchpin in the assembly of intricate organic structures. Chemists can leverage its unique stereochemical and reactive properties to introduce specific four-membered ring motifs or to facilitate transformations that build molecular complexity. In multistep synthesis, intermediates like this are crucial for creating desired compounds in a controlled and efficient manner. vapourtec.com

The cyclobutane framework is a common feature in various natural products and biologically active molecules. This compound can be employed as a starting material for the synthesis of polycyclic and caged systems. Through reactions that form additional rings fused to the cyclobutane core, complex scaffolds can be accessed. For instance, intramolecular cycloaddition reactions or ring-closing metathesis involving derivatives of this compound could lead to the formation of bicyclic or polycyclic structures. The synthesis of complex cyclobutane natural products often highlights the need for versatile building blocks. nih.gov The development of methods for constructing such systems is an active area of research. grafiati.com

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach is highly efficient for building molecular complexity from simple starting materials. This compound can act as an intermediate that, under specific catalytic or thermal conditions, initiates a cascade process. For example, a reaction could be triggered by the departure of the acetoxy group to form a carbocation, which then undergoes a series of ring expansions, rearrangements, and subsequent reactions to generate diverse molecular scaffolds. researchgate.net Such processes are invaluable in creating libraries of structurally distinct molecules for drug discovery and materials science.

Transformation into Other Functionalized Cyclobutane Derivatives

The utility of this compound is significantly enhanced by its capacity to be converted into a wide array of other functionalized cyclobutanes. This versatility allows chemists to tailor the building block to the specific needs of a synthetic route. vapourtec.com

Both the ethyl and acetoxy groups on the cyclobutane ring are amenable to a variety of chemical transformations. The acetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 3-ethylcyclobutanol. This alcohol is a key intermediate that can be oxidized to a ketone (3-ethylcyclobutanone) or converted to other functional groups such as ethers, amines, or halides. The ethyl group also offers sites for functionalization, particularly at the carbon adjacent to the ring, through radical-based reactions or other activation methods.

Functional GroupReaction TypeReagentsPotential Product
AcetoxyHydrolysisH₃O⁺ or NaOH3-Ethylcyclobutanol
AcetoxyTransesterificationR'OH, Acid/Base Catalyst3-Ethylcyclobutyl Ester
EthylOxidationKMnO₄ or CrO₃1-(3-Acetyloxycyclobutyl)ethan-1-one
EthylHalogenationNBS, Light1-Acetyloxy-3-(1-bromoethyl)cyclobutane

Functionalized cyclobutanes are excellent precursors for the synthesis of cyclobutenes, which are themselves valuable intermediates. organic-chemistry.org By converting the acetoxy group of this compound into a better leaving group (e.g., a tosylate or mesylate) and subsequently treating it with a strong base, an elimination reaction can be induced to form 3-ethylcyclobutene.

Furthermore, the strained four-membered ring can undergo ring expansion or contraction reactions. Under conditions that generate a carbocation on the ring, such as the acid-catalyzed departure of the hydroxyl group from the corresponding alcohol, a ring expansion can occur to form a more stable cyclopentyl cation. chemistrysteps.com This rearrangement is driven by the relief of ring strain. chemistrysteps.com Conversely, certain rearrangements, like the Favorskii rearrangement of α-haloketones derived from the cyclobutane, can lead to ring contraction, producing cyclopropane (B1198618) derivatives. etsu.edu

Integration into Advanced Synthetic Strategies (e.g., C-H Activation, Strain-Release Chemistry)

Modern synthetic chemistry increasingly relies on advanced strategies to improve efficiency and access novel chemical space. This compound is a candidate for use in such cutting-edge methodologies.

C-H Activation: Direct C–H activation is a powerful tool that allows for the functionalization of otherwise unreactive carbon-hydrogen bonds, streamlining synthetic pathways. nih.gov The cyclobutane ring of this compound possesses multiple C-H bonds that could potentially be targeted by transition-metal catalysts. This would enable the direct introduction of new functional groups (e.g., aryl, alkyl, or heteroatom groups) onto the cyclobutane core without the need for pre-functionalization, representing a highly atom-economical approach to novel derivatives. nih.gov

Strain-Release Chemistry: The significant ring strain inherent in the cyclobutane ring (approximately 26 kcal/mol) is a key driver of its reactivity. nih.gov This stored potential energy can be harnessed in strain-release reactions to drive thermodynamically favorable transformations. For example, the ring can be opened through reactions with various reagents to yield functionalized linear alkanes. More sophisticated applications involve using the relief of strain to facilitate cycloadditions or insertions. semanticscholar.org The reaction of highly strained bicyclo[1.1.0]butanes, which can be synthesized from cyclobutane precursors, with various electrophiles is a powerful demonstration of strain-release functionalization. chemrxiv.org This principle makes this compound a potentially valuable substrate for strain-release driven polymerizations or for the synthesis of complex molecules where the ring-opening provides a significant energetic advantage. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Acetyloxy-3-ethylcyclobutane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by esterification of the hydroxyl group. For example, ethyl esters of cyclobutane derivatives are synthesized using carboxylic acid acidification and esterification with ethanol under catalytic conditions (e.g., H₂SO₄) . Optimization of temperature (60–80°C) and stoichiometric ratios (1:1.2 for acid:alcohol) improves yields (>75%) while minimizing side products like diesters. Purification via fractional distillation or column chromatography is critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish substituents on the cyclobutane ring. For example, deshielded protons near the acetyloxy group appear as distinct triplets (δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for strained cyclobutane conformers .
  • IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and cyclobutane ring vibrations .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to test interactions with cytochrome P450 isoforms or esterases (e.g., IC₅₀ determination) .
  • Membrane Permeability Studies : Employ Caco-2 cell monolayers to assess passive diffusion, with LC-MS quantification .
  • Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells at concentrations ≤100 µM to evaluate safety thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze ring strain (~110 kJ/mol for cyclobutanes) and electron density distribution near the ester group .
  • Molecular Docking : Use AutoDock Vina to simulate binding to serine hydrolases, focusing on hydrogen bonding with the acetyloxy group and hydrophobic interactions with the ethyl chain .
  • MD Simulations : Assess conformational stability in lipid bilayers (e.g., POPC membranes) over 100 ns trajectories .

Q. What strategies resolve contradictions in observed vs. predicted metabolic pathways for this compound?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃COO- group) to track hydrolysis products via LC-HRMS .
  • Enzyme Knockout Models : Use CRISPR-edited hepatocytes lacking carboxylesterase 1 (CES1) to isolate CES2-specific metabolism .
  • Statistical Analysis : Apply ANOVA to compare metabolite profiles across biological replicates, with p<0.05 indicating significant pathways .

Q. How does the steric and electronic environment of the cyclobutane ring influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates (k) via HPLC under varying pH (1–13). Cyclobutane esters typically show base-catalyzed hydrolysis (pH >10) due to nucleophilic attack on the carbonyl .
  • Steric Maps : Generate using MOE software to quantify steric hindrance from the ethyl group (e.g., % buried volume >40% reduces reactivity) .
  • Arrhenius Analysis : Calculate activation energy (Eₐ) for thermal decomposition (e.g., 80–120°C) to predict shelf-life .

Data Presentation and Analysis Guidelines

Parameter Technique Example Data Reference
Synthetic Yield (%)GC-FID78.5 ± 2.3 (n=5)
Hydrolysis Rate (k, h⁻¹)HPLC-UV0.15 ± 0.02 (pH 7.4)
Binding Affinity (Kd, nM)Surface Plasmon Resonance12.3 ± 1.5 (to CES1)
Cytotoxicity (IC₅₀, µM)MTT Assay>100 (HEK-293 cells)

Key Considerations for Experimental Design

  • Control Experiments : Include esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to validate enzyme-specific metabolic pathways .
  • Data Reproducibility : Use ≥3 biological replicates and report SEM/confidence intervals .
  • Ethical Compliance : Follow OECD Guidelines 423 for acute toxicity testing in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.